molecular formula C17H18FNO2 B5173023 4-butoxy-N-(3-fluorophenyl)benzamide

4-butoxy-N-(3-fluorophenyl)benzamide

Cat. No.: B5173023
M. Wt: 287.33 g/mol
InChI Key: JRKICVZXLXOTRH-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group attached to a 3-fluorophenylamine moiety. Its molecular structure combines a lipophilic butoxy chain with a fluorine atom at the meta position of the phenyl ring, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

4-butoxy-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKICVZXLXOTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-fluorophenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-butoxy-N-(3-fluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Differences Reported Biological Activity
4-Butoxy-N-(3-fluorophenyl)benzamide 4-butoxy, 3-fluorophenyl Reference compound Hypothetical: Potential enzyme/receptor modulation
3-Chloro-N-(2-fluorophenyl)benzamide 3-chloro, 2-fluorophenyl Chloro vs. butoxy; fluorine position Antimicrobial activity (varies by target)
4-Ethoxy-N-(3-hydroxyphenyl)benzamide 4-ethoxy, 3-hydroxyphenyl Shorter chain (ethoxy); hydroxyl group Enhanced hydrogen bonding capacity
4-Fluoro-N-(3-propoxyphenyl)benzamide 4-fluoro, 3-propoxyphenyl Propoxy vs. butoxy; fluorine position Increased lipophilicity
4-Butoxy-N-(4-chloro-3-dioxidoisothiazolidinylphenyl)benzamide 4-butoxy, dioxidoisothiazolidinyl Bulky heterocyclic moiety Unique enzyme inhibition profiles
Key Observations:
  • Fluorine Position : The meta-fluorine on the phenyl ring may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-fluorophenyl), allowing better interaction with flat binding pockets .
  • Functional Group Variations : Hydroxyl groups (as in ) increase polarity, while chloro or heterocyclic moieties (e.g., dioxidoisothiazolidinyl in ) introduce distinct electronic and steric effects .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The butoxy chain (C4H9O) contributes to a higher logP value compared to ethoxy (C2H5O) or methoxy (CH3O) analogs, favoring passive diffusion across biological membranes .
  • Solubility : Polar substituents like hydroxyl groups improve aqueous solubility but may reduce blood-brain barrier penetration, whereas fluorine’s electronegativity balances solubility and lipophilicity .
  • Metabolic Stability: Fluorine’s presence at the meta position may slow oxidative metabolism, extending half-life compared to non-fluorinated analogs .

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